Tris(2-(diphenylphosphino)phenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-(diphenylphosphino)phenyl)phosphine is a phosphine ligand with the molecular formula C54H42P4 and a molecular weight of 814.806 g/mol . This compound is known for its application in various catalytic processes, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of Tris(2-(diphenylphosphino)phenyl)phosphine typically involves the reaction of diphenylphosphine with a suitable precursor under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or THF (tetrahydrofuran). Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tris(2-(diphenylphosphino)phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are typically phosphine oxides and various phosphine-metal complexes .
Scientific Research Applications
Tris(2-(diphenylphosphino)phenyl)phosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Biology: It is employed in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which Tris(2-(diphenylphosphino)phenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic cycles. The molecular targets include transition metals like palladium, platinum, and nickel, which are commonly used in catalytic processes .
Comparison with Similar Compounds
Tris(2-(diphenylphosphino)phenyl)phosphine can be compared with other similar phosphine ligands, such as:
Triphenylphosphine: A widely used ligand in organic synthesis, known for its versatility and ease of handling.
Tris(2-(diphenylphosphino)ethyl)phosphine: Another phosphine ligand with similar applications but different steric and electronic properties.
Bis(2-diphenylphosphinoethyl)phenylphosphine: Known for its use in specific catalytic processes.
The uniqueness of this compound lies in its ability to form stable complexes with a variety of metal centers, making it highly effective in a wide range of catalytic applications .
Properties
Molecular Formula |
C54H42P4 |
---|---|
Molecular Weight |
814.8 g/mol |
IUPAC Name |
tris(2-diphenylphosphanylphenyl)phosphane |
InChI |
InChI=1S/C54H42P4/c1-7-25-43(26-8-1)55(44-27-9-2-10-28-44)49-37-19-22-40-52(49)58(53-41-23-20-38-50(53)56(45-29-11-3-12-30-45)46-31-13-4-14-32-46)54-42-24-21-39-51(54)57(47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-42H |
InChI Key |
RXLPLNLIQIQVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7P(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.